N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class of heterocyclic molecules, characterized by a fused thiophene-pyrazole core. The structure includes a 2-tert-butyl group at position 2 of the pyrazole ring and a 4-methoxyphenoxy acetamide substituent at position 2. The methoxyphenoxy group introduces aromaticity and electron-donating properties, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)21-17(14-10-25-11-15(14)20-21)19-16(22)9-24-13-7-5-12(23-4)6-8-13/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSPVWVRSWBJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 372.48 g/mol. The structural characteristics contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation: The compound can interact with cellular receptors that influence signal transduction pathways related to cell proliferation and apoptosis.
- Gene Expression Alteration: It affects the expression of genes associated with inflammation and cancer progression.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . The specific anti-inflammatory activity of this compound remains to be fully elucidated but may follow similar pathways.
2. Antibacterial Activity
The thieno[3,4-c]pyrazole moiety has been associated with antibacterial properties in other studies. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
3. Antifungal Activity
Preliminary investigations suggest that this compound may also possess antifungal properties. Related compounds have demonstrated effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Evidence/Findings | References |
|---|---|---|
| Anti-inflammatory | Inhibition of Cox-2 and TNF-α expression | |
| Antibacterial | Effective against various bacterial strains | |
| Antifungal | Demonstrated antifungal activity |
Case Study: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of related compounds on RAW264.7 cells stimulated with lipopolysaccharides (LPS). The combination of antioxidants showed enhanced inhibition of inflammatory gene expression. This suggests that this compound may similarly modulate inflammatory responses through synergistic interactions within cellular pathways .
Future Research Directions
Further studies are necessary to explore the full pharmacological profile of this compound. Key areas for future research include:
- In Vivo Studies: To validate the anti-inflammatory and antimicrobial activities observed in vitro.
- Mechanistic Studies: To clarify the specific molecular targets and pathways affected by this compound.
- Toxicological Assessments: To evaluate safety profiles and potential side effects associated with therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and inferred pharmacological implications.
Key Findings:
Substituent Effects on Lipophilicity: The 4-methoxyphenoxy group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 4-ethylpiperazine analog (365.49 g/mol) may exhibit higher solubility in aqueous media due to its nitrogen-rich piperazine ring .
Steric and Electronic Influences: The 2,3-dimethylphenyl substituent in the furan carboxamide derivative (381.45 g/mol) introduces steric hindrance, which may restrict conformational flexibility and alter binding kinetics .
Hydrogen Bonding and Bioactivity: The piperazine oxoacetamide analog (365.49 g/mol) can act as both hydrogen bond donor (via NH) and acceptor (via carbonyl), enhancing interactions with polar residues in enzyme active sites . The methoxy group in the target compound’s phenoxy moiety may engage in weak hydrogen bonding or hydrophobic interactions, depending on the target environment.
Synthetic Challenges :
- Derivatives with sulfonyl groups (e.g., 527.62 g/mol compound) require multi-step synthesis, as seen in patented routes involving sulfonylation and cyclization .
- The furan carboxamide analog (381.45 g/mol) highlights the trade-off between synthetic accessibility and bioactivity, as furan rings are prone to metabolic oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
